molecular formula C11H16N2O3S B14199096 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide CAS No. 921617-07-4

2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide

Katalognummer: B14199096
CAS-Nummer: 921617-07-4
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: JZJDYFCPBZQKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide group. The hydroxy-3-methylbut-3-en-1-yl side chain can be introduced through a series of reactions involving alkylation and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows for versatile reactivity and potential interactions with various biological targets.

Eigenschaften

CAS-Nummer

921617-07-4

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

2-amino-N-(2-hydroxy-3-methylbut-3-enyl)benzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-8(2)10(14)7-13-17(15,16)11-6-4-3-5-9(11)12/h3-6,10,13-14H,1,7,12H2,2H3

InChI-Schlüssel

JZJDYFCPBZQKJA-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(CNS(=O)(=O)C1=CC=CC=C1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.